molecular formula C13H12N2O3S B8464493 2-Nitro-4-(phenylmethanesulfinyl)aniline CAS No. 54029-55-9

2-Nitro-4-(phenylmethanesulfinyl)aniline

Cat. No.: B8464493
CAS No.: 54029-55-9
M. Wt: 276.31 g/mol
InChI Key: UQWBCYRXJLVETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-(phenylmethanesulfinyl)aniline is a substituted aniline derivative featuring a nitro group (-NO₂) at the 2-position and a phenylmethanesulfinyl group (-S(O)CH₂C₆H₅) at the 4-position of the benzene ring. The sulfinyl group introduces chirality and moderate electron-withdrawing effects, influencing the compound’s reactivity and physicochemical properties. Such derivatives are often explored in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

54029-55-9

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

4-benzylsulfinyl-2-nitroaniline

InChI

InChI=1S/C13H12N2O3S/c14-12-7-6-11(8-13(12)15(16)17)19(18)9-10-4-2-1-3-5-10/h1-8H,9,14H2

InChI Key

UQWBCYRXJLVETQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., -OCF₃, -CF₃, -NO₂): Enhance thermal stability and electrophilic reactivity. The trifluoromethoxy derivative (62–64°C melting point) demonstrates utility in agrochemicals due to its resistance to metabolic degradation . Electron-Donating Groups (e.g., -SCH₂CH₂CH₃, -CH(CH₃)₂): Increase solubility in nonpolar solvents but may reduce thermal stability. The propylthio analog’s role as a drug metabolite underscores its bioavailability . Sulfur-Containing Groups (e.g., -S(O)CH₂C₆H₅, -C₄H₃S): Sulfinyl and thiophenyl groups introduce chirality or π-conjugation, relevant to optoelectronic materials or asymmetric catalysis .

Applications :

  • Pharmaceuticals : 2-Nitro-4-(propylthio)aniline is critical in understanding Albendazole’s metabolic pathway .
  • Agrochemicals : The trifluoromethoxy derivative’s insecticidal activity aligns with its electron-withdrawing substituent enhancing target binding .
  • Materials Science : Boronate ester analogs (e.g., 2-nitro-4-dioxaborolane aniline) serve as nitric oxide probes with fluorescence lifetime sensitivity .

Synthetic Challenges :

  • Hydrogenation of nitro groups (e.g., ) requires careful catalysis to avoid over-reduction.
  • Light-sensitive compounds (e.g., trifluoromethoxy derivatives) demand storage in dark, cool conditions .

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